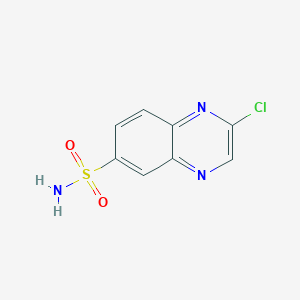

2-Chloroquinoxaline-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloroquinoxaline-6-sulfonamide is a chemical compound with the CAS Number: 2091951-23-2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of quinoxaline sulfonamide derivatives, including 2-Chloroquinoxaline-6-sulfonamide, involves the condensation of 2-amino-benzothiazole-6-sulfonamide with other compounds in ethanol . The derivatives with electron-donating groups showed the maximum yield, while the electron-withdrawing groups resulted in a minimum yield .Molecular Structure Analysis

The molecular weight of 2-Chloroquinoxaline-6-sulfonamide is 243.67 . It is a structural analogue of sulfaquinoxaline .Physical And Chemical Properties Analysis

2-Chloroquinoxaline-6-sulfonamide is a powder with a melting point between 238-240 degrees .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloroquinoxaline-6-sulfonamide, focusing on six unique applications:

Antibacterial Applications

2-Chloroquinoxaline-6-sulfonamide has shown significant antibacterial properties. It acts by inhibiting the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. The compound’s ability to disrupt bacterial cell wall synthesis and protein function is particularly valuable in combating antibiotic-resistant bacteria .

Antifungal Applications

This compound also exhibits antifungal activity. It has been tested against several fungal pathogens and has demonstrated efficacy in inhibiting their growth. The mechanism involves disrupting the fungal cell membrane integrity and interfering with essential enzymatic processes .

Anticancer Applications

2-Chloroquinoxaline-6-sulfonamide has been studied for its anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This makes it a promising candidate for developing new anticancer therapies, particularly for cancers that are resistant to conventional treatments .

Anti-inflammatory Applications

Research has indicated that 2-Chloroquinoxaline-6-sulfonamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuropharmacological Applications

The compound has potential neuropharmacological applications due to its ability to modulate neurotransmitter systems. It has been studied for its effects on the central nervous system, including potential uses in treating neurological disorders such as epilepsy, anxiety, and depression .

Antileishmanial Applications

2-Chloroquinoxaline-6-sulfonamide has shown activity against Leishmania parasites, which cause leishmaniasis. This parasitic disease affects millions of people worldwide, and the compound’s ability to inhibit the growth and survival of these parasites makes it a valuable candidate for developing new antileishmanial drugs .

Mécanisme D'action

Target of Action

2-Chloroquinoxaline-6-sulfonamide primarily targets topoisomerase II alpha and beta . Topoisomerases are essential enzymes that control the overwinding or underwinding of DNA during replication. They play a crucial role in maintaining the structural integrity of the DNA molecule .

Mode of Action

2-Chloroquinoxaline-6-sulfonamide acts as a topoisomerase II poison . It interferes with the action of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavable complex, which in turn causes DNA damage and cell death . The compound’s interaction with its targets results in dose-dependent protein-DNA cross-links .

Biochemical Pathways

The compound’s action on topoisomerase II disrupts the normal functioning of the DNA replication machinery. This disruption affects various biochemical pathways, primarily those involved in cell division and growth . The downstream effects include the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of 2-Chloroquinoxaline-6-sulfonamide indicate that it binds to serum proteins in a dose and species-specific manner . The terminal half-life ranges from 28 to 206 hours, indicating a relatively long duration of action . Total body clearance ranges from 44 to 881 ml/h, with no evidence of saturation . These properties impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-Chloroquinoxaline-6-sulfonamide’s action include the inhibition of cell proliferation and induction of apoptosis . It has demonstrated activity against murine and human solid tumors . The compound’s action results in dose-dependent protein-DNA cross-links, leading to DNA damage and cell death .

Safety and Hazards

Orientations Futures

The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids, including 2-Chloroquinoxaline-6-sulfonamide, are capable of being established as lead compounds . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Propriétés

IUPAC Name |

2-chloroquinoxaline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBHRBMCCCRMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinoxaline-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)

![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)

![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)